![molecular formula C6H5NO3S B2620949 Methyl 4-formyl-1,2-thiazole-5-carboxylate CAS No. 2375270-36-1](/img/structure/B2620949.png)
Methyl 4-formyl-1,2-thiazole-5-carboxylate
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Overview
Description
“Methyl 4-formyl-1,2-thiazole-5-carboxylate” is a chemical compound with the CAS Number: 2375270-36-1 . It has a molecular weight of 171.18 . The IUPAC name for this compound is methyl 4-formylisothiazole-5-carboxylate .
Molecular Structure Analysis
The InChI code for “Methyl 4-formyl-1,2-thiazole-5-carboxylate” is 1S/C6H5NO3S/c1-10-6(9)5-4(3-8)2-7-11-5/h2-3H,1H3 . This indicates that the compound contains carbon ©, hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S) atoms .Chemical Reactions Analysis
While specific chemical reactions involving “Methyl 4-formyl-1,2-thiazole-5-carboxylate” are not available, thiazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory, and analgesic properties .Scientific Research Applications
- Thiazoles, including derivatives like Methyl 4-formyl-1,2-thiazole-5-carboxylate, possess antibacterial and antifungal properties. Researchers have synthesized compounds with variable substituents on the thiazole ring to evaluate their biological effects .
- Notably, compound 4, which contains a 3,4-dimethoxyphenyl moiety at the fourth position of the thiazole ring, exhibits potent inhibitory activity against microbes .
- Researchers studying bioactive molecules often investigate SAR. Understanding how substituents at positions 2 and 4 affect the orientation and reactivity of the thiazole ring can guide drug design .
- Methyl 4-formyl-1,2-thiazole-5-carboxylate could serve as a precursor for hydrazide–hydrazone derivatives. These compounds often exhibit antimicrobial activity .
- While not directly related to Methyl 4-formyl-1,2-thiazole-5-carboxylate, indole derivatives are another class of bioactive compounds. They show promise in cancer treatment and other therapeutic applications .
Antimicrobial Activity
Structure–Activity Relationship (SAR) Studies
Hydrazide–Hydrazone Chemistry
Indole Derivatives
Safety and Hazards
Mechanism of Action
Target of Action
Thiazole derivatives, a class of compounds to which methyl 4-formyl-1,2-thiazole-5-carboxylate belongs, are known to exhibit diverse biological activities .
Mode of Action
Thiazole derivatives are known to interfere with essential cellular processes, such as cell wall synthesis or protein translation, making them potential candidates for the development of antibacterial drugs .
Biochemical Pathways
Thiazole derivatives are known to possess antioxidant properties due to their ability to scavenge free radicals and prevent oxidative damage to biological molecules .
Result of Action
Thiazole derivatives have been reported to exhibit antimicrobial and antifungal activities .
properties
IUPAC Name |
methyl 4-formyl-1,2-thiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO3S/c1-10-6(9)5-4(3-8)2-7-11-5/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRXZAPXMYVNGIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=NS1)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-formyl-1,2-thiazole-5-carboxylate |
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